

CAS number and molecular structure of "1-Dodecyl-3-methylimidazolium chloride"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Dodecyl-3-methylimidazolium
chloride

Cat. No.: B058534

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An In-depth Technical Guide to 1-Dodecyl-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-methylimidazolium chloride, a prominent member of the imidazolium-based ionic liquids, has garnered significant attention across various scientific disciplines. Its unique amphiphilic nature, characterized by a hydrophilic imidazolium head and a long hydrophobic dodecyl tail, imparts surfactant-like properties, making it a versatile compound in chemical synthesis, catalysis, and increasingly, in pharmaceutical and biomedical applications. This technical guide provides a comprehensive overview of its core properties, including its CAS number and molecular structure, detailed physicochemical data, experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug delivery systems.

Core Identification and Molecular Structure

1-Dodecyl-3-methylimidazolium chloride is unequivocally identified by its CAS number and distinct molecular architecture.

- CAS Number: 114569-84-5[1][2][3][4]

- Molecular Formula: $C_{16}H_{31}ClN_2$ [\[2\]](#)[\[3\]](#)
- Synonyms: [C12mim]Cl, DodecMIM Cl, C12MIm Cl, Im1,12 Cl[\[2\]](#)

The molecule's structure is fundamentally amphiphilic, consisting of a positively charged 1-methylimidazolium ring that constitutes the polar, hydrophilic head, and a 12-carbon dodecyl chain that forms the nonpolar, hydrophobic tail.[\[1\]](#) This dual character is the primary driver for its self-assembly in aqueous solutions and its behavior as a surfactant.

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Figure 1: 2D Molecular Structure of **1-Dodecyl-3-methylimidazolium chloride**.

Physicochemical and Toxicological Data

A summary of the key quantitative data for **1-Dodecyl-3-methylimidazolium chloride** is presented in the tables below, offering a comparative look at its physical properties and toxicological profile.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	286.88 g/mol [3]
Melting Point	150 °C[2][3]
Appearance	White to yellow powder/block[3]
Topological Polar Surface Area	8.8 Å²[3]
Rotatable Bond Count	11[3]
Hydrogen Bond Donor Count	0[3]

Table 2: Toxicological Data

Assay	Cell Line	Endpoint	Value	Reference
Cytotoxicity (for the bromide salt, [C12mim][Br])	Human hepatocellular carcinoma (HepG2)	24-hour EC ₅₀	9.8 µM	

Note: The toxicological data is for the bromide analogue, which is expected to have a similar toxicity profile to the chloride salt due to the dominant effect of the cation's long alkyl chain on cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **1-Dodecyl-3-methylimidazolium chloride** and for the evaluation of its cytotoxic effects, which are critical for its application in drug development.

Synthesis via Direct Alkylation

Direct alkylation is a common and straightforward method for synthesizing 1-alkyl-3-methylimidazolium halides.[1]

Materials:

- 1-methylimidazole
- 1-chlorododecane
- Ethyl acetate (for washing)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorododecane.
- The reaction mixture is stirred vigorously and heated to approximately 70-80°C under a reflux condenser.
- The reaction is allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by the formation of a viscous, ionic liquid phase.
- After the reaction is complete, the mixture is cooled to room temperature.
- The resulting product is washed multiple times with ethyl acetate to remove any unreacted starting materials.
- The remaining solvent is removed under vacuum to yield the purified **1-Dodecyl-3-methylimidazolium chloride**.

Cytotoxicity Evaluation using MTT Assay

The cytotoxicity of **1-Dodecyl-3-methylimidazolium chloride** can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cell line, such as the human liver cancer cell line HepG2.

Materials:

- HepG2 cells

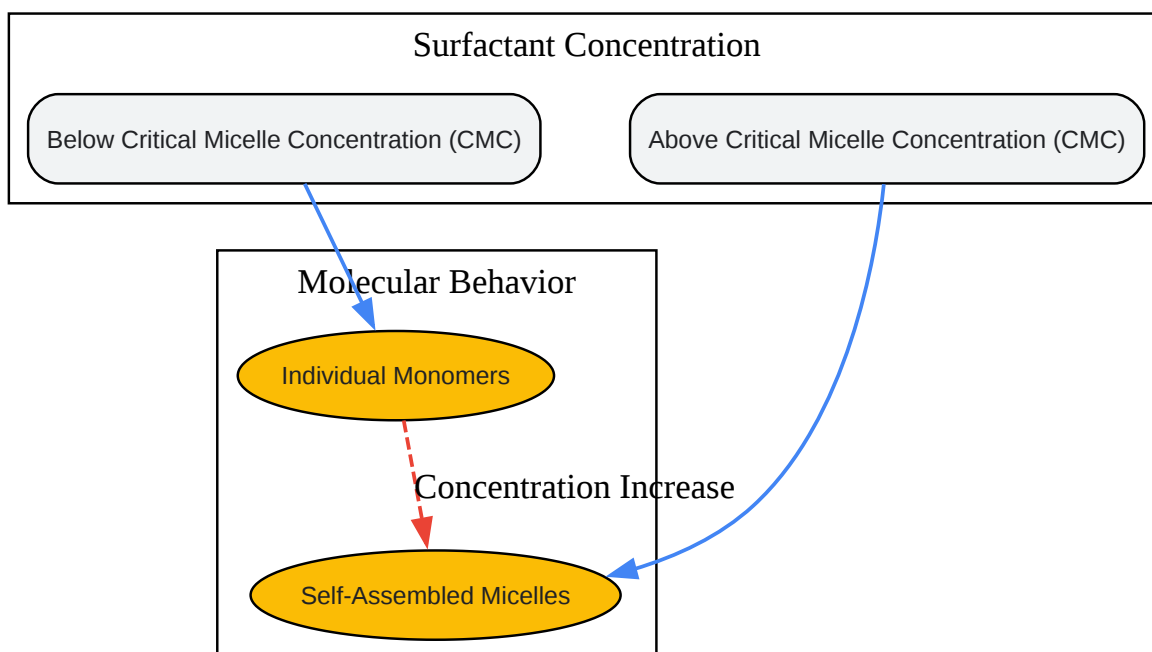
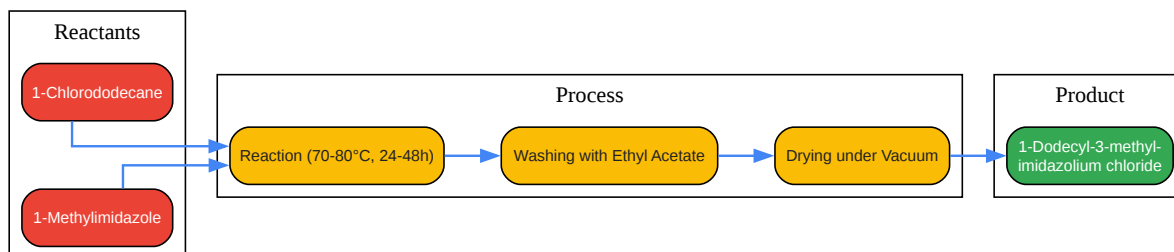
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- **1-Dodecyl-3-methylimidazolium chloride**
- MTT solution (5 mg/mL in phosphate-buffered saline)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- HepG2 cells are seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- A stock solution of **1-Dodecyl-3-methylimidazolium chloride** is prepared and serially diluted in DMEM to achieve the desired concentrations.
- The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the ionic liquid. Control wells receive medium without the test compound.
- The plates are incubated for a further 24 hours.
- After the incubation period, the medium is aspirated, and 100 µL of MTT solution is added to each well. The plates are then incubated for 4 hours.
- The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the EC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and properties of **1-Dodecyl-3-methylimidazolium chloride**.



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- To cite this document: BenchChem. [CAS number and molecular structure of "1-Dodecyl-3-methylimidazolium chloride"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058534#cas-number-and-molecular-structure-of-1-dodecyl-3-methylimidazolium-chloride]

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